Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
Benzyl 7-oxo-3,6-diazabicyclo[320]heptane-3-carboxylate is a bicyclic compound that features a unique diazabicycloheptane structure
Preparation Methods
The synthesis of Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves cyclization reactions. One common method involves the cyclization of azetidinone isothiocyanate followed by S-alkylation. The intermediate 7-oxo-3-thioxo-1,4-diazabicyclo[3.2.0]heptane-2-carboxylate can be oxidized by benzeneseleninic anhydride to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like benzeneseleninic anhydride to form fused β,γ-lactams.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.
Common reagents used in these reactions include oxidizing agents like benzeneseleninic anhydride and reducing agents specific to the desired transformation. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s diazabicycloheptane structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Benzhydryl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]heptane-3-carboxylate
These compounds share similar bicyclic structures but differ in their substituents and specific functional groups The uniqueness of Benzyl 7-oxo-3,6-diazabicyclo[32
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c16-12-10-6-15(7-11(10)14-12)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16) |
InChI Key |
JSHXMQVAEDTPND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3=CC=CC=C3)NC2=O |
Origin of Product |
United States |
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